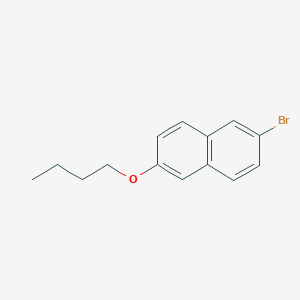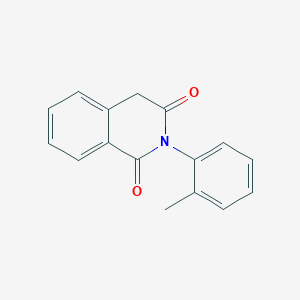
2-o-Tolyl-4H-isoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-o-Tolyl-4H-isoquinoline-1,3-dione is a derivative of isoquinoline-1,3-dione, a scaffold that has been identified for its potential in inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. The core structure of this compound is significant in medicinal chemistry due to its interaction with key enzymes involved in the replication of HIV-1, making it a target for antiviral drug development .
Synthesis Analysis
The synthesis of isoquinoline-1,3-dione derivatives, including 2-o-Tolyl-4H-isoquinoline-1,3-dione, can be achieved through base-catalyzed hydroxylation under transition-metal-free and reductant-free conditions. This method is notable for its mildness and compatibility with a variety of substrates, which suggests that the synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione could be performed efficiently and with a broad substrate scope .
Molecular Structure Analysis
The molecular structure of 2-o-Tolyl-4H-isoquinoline-1,3-dione is characterized by the presence of a hydroxyisoquinoline dione core, which is crucial for its biological activity. The interaction of this core with metal ions such as Mg(2+) and Mn(2+) has been studied, revealing that it forms a 1:1 complex with Mg(2+) and a 1:2 complex with Mn(2+). These interactions are dependent on the enolization of the ligand, which is a significant aspect of its molecular structure .
Chemical Reactions Analysis
The chemical reactivity of isoquinoline-1,3-dione derivatives involves their ability to undergo hydroxylation and complex formation with metal ions. Notably, the interaction with Mn(2+) can lead to a redox reaction that produces superoxide anions. Additionally, the hydroxylated products can be further transformed into hydroxylated tetrahydroisoquinoline structures through reductive processes, indicating a versatile reactivity profile that could be exploited in further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-o-Tolyl-4H-isoquinoline-1,3-dione derivatives are influenced by their interactions with metal ions and their susceptibility to hydroxylation. These properties are essential for their biological activity, as demonstrated by the inhibition of HIV-1 integrase, reverse transcriptase ribonuclease H, and DNA polymerase functions. The antiviral activity of these compounds, particularly the 2-hydroxy-4-methoxycarbonyl derivative, has been evaluated in MT-4 cells, showing potential as a selective inhibitor of the RNase H function .
科学的研究の応用
Therapeutic Potential in Cancer Treatment
Isoquinoline derivatives have been investigated for their potential use in cancer treatment. For example, amonafide, a benzisoquinoline-1,3-dione, was evaluated for its effectiveness in treating patients with advanced or recurrent sarcoma, colorectal cancer, and endometrial adenocarcinoma. However, studies found that amonafide, at the doses and schedules tested, showed limited activity against these cancers, with the most common toxicities being hematologic (Perez et al., 1992; O'dwyer et al., 1991; Malviya et al., 1994).
Diagnostic and Imaging Applications
Isoquinoline derivatives have also been explored for diagnostic and imaging purposes. For instance, the biodistribution and radiation dosimetry of 18F-FP-(+)-DTBZ (18F-AV-133), a vesicular monoamine transporter 2 (VMAT2) imaging agent, were investigated to facilitate its clinical use in imaging VMAT2 sites in humans. This radiotracer showed high uptake in the brain and was found to be safe for human use, with appropriate biodistribution and radiation dosimetry (Lin et al., 2010).
Potential in Treating Infectious Diseases
Research has also explored the use of isoquinoline derivatives in treating infectious diseases. Praziquantel, for example, is an effective treatment for schistosomiasis, a parasitic disease. Studies have shown that praziquantel is very effective against S. haematobium infections and well-tolerated, meeting the requirements necessary for use in large-scale control of the disease (Ab et al., 1981; Oyediran et al., 1981).
特性
IUPAC Name |
2-(2-methylphenyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-6-2-5-9-14(11)17-15(18)10-12-7-3-4-8-13(12)16(17)19/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPHEHVXUKWHFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396763 |
Source


|
| Record name | 2-o-Tolyl-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-o-Tolyl-4H-isoquinoline-1,3-dione | |
CAS RN |
101273-81-8 |
Source


|
| Record name | 2-o-Tolyl-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



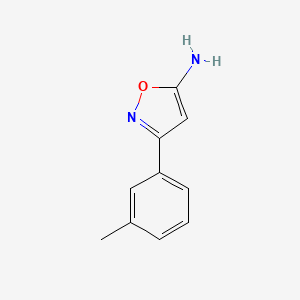
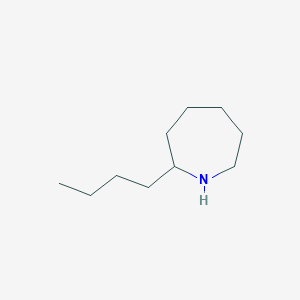
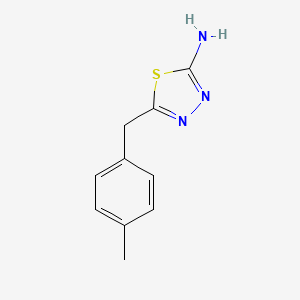
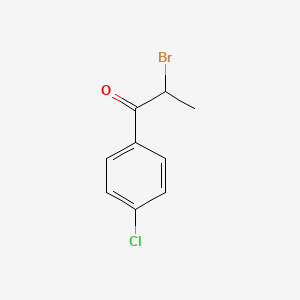

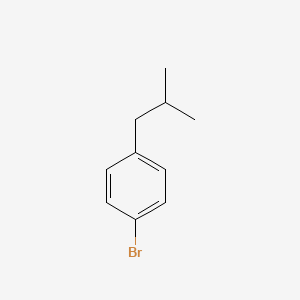
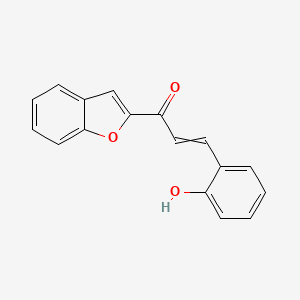
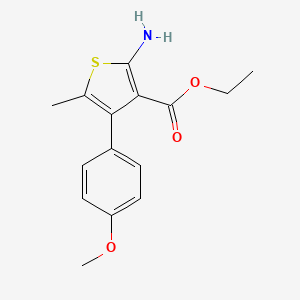
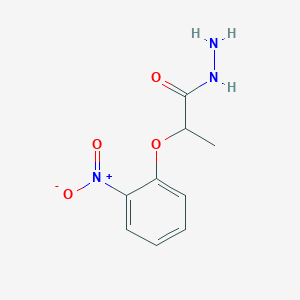
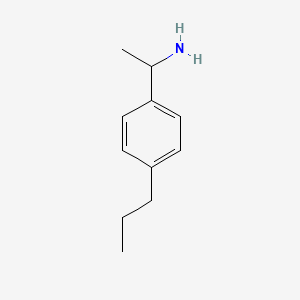
![[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine](/img/structure/B1275570.png)
